5-Bromo-1,3-dimethyl-6-phenyluracil

C–H activation regioselective arylation 6-aryluracil synthesis

5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2) features a C5 bromine atom that serves as a versatile cross-coupling handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling diversification into 5-aryl/alkynyl/amino libraries. Unlike non-brominated analogs, N1/N3 methyl groups eliminate hydrogen-bonding complexity, while distinct density (1.558 g/cm³) and boiling point (363.5°C) provide reproducible HPLC retention times. Procure the exact CAS number to ensure batch-to-batch consistency in thymidine phosphorylase inhibitor SAR and anti-inflammatory agent development.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 98854-09-2
Cat. No. B1626161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dimethyl-6-phenyluracil
CAS98854-09-2
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)Br)C2=CC=CC=C2
InChIInChI=1S/C12H11BrN2O2/c1-14-10(8-6-4-3-5-7-8)9(13)11(16)15(2)12(14)17/h3-7H,1-2H3
InChIKeyYZIYDIAFSLMSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2): Structural Profile and Procurement Context


5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2) is a trisubstituted uracil derivative bearing a bromine atom at the C5 position, methyl groups at N1 and N3, and a phenyl ring at C6 of the pyrimidine-2,4-dione core. It belongs to the 6-aryluracil class, a family of compounds that has garnered interest for thymidine phosphorylase inhibition, antiinflammatory activity, and as synthetic intermediates for further functionalization [1]. The compound has a molecular formula of C12H11BrN2O2 (MW 295.13), a predicted density of 1.558 g/cm³, and a predicted boiling point of 363.5°C at 760 mmHg . It is commercially available from several suppliers at purities typically ranging from 95% to 96%, and is explicitly labeled for research use only . The presence of the C5 bromine distinguishes this compound from its non-halogenated 6-phenyluracil congeners and provides a defined synthetic handle for downstream derivatization via cross-coupling chemistry.

Why Generic 6-Aryluracil Substitution Fails for 5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2)


In the 6-aryluracil chemotype, the specific combination of C5 halogenation, N1/N3 methylation, and C6 aryl substitution produces a unique electronic and steric environment that cannot be replicated by simply interchanging individual substituents. The C5 bromine atom functions as both an electron-withdrawing group that modulates the pyrimidine ring's electronic density and as a halogen bond donor capable of directing intermolecular interactions in crystalline and biological contexts [1]. Critically, the N1 and N3 methyl groups eliminate the tautomeric hydrogen bonding donor/acceptor capacity present in unmethylated uracils such as 6-phenyluracil (CAS 13345-09-0), fundamentally altering solubility, permeability, and target binding profiles [2]. The 6-phenyl group introduces steric bulk adjacent to the C5 position; when combined with C5 bromine, this creates a sterically congested environment that affects both the compound's conformational preferences and its reactivity in cross-coupling or nucleophilic aromatic substitution reactions. These combined structural features mean that substituting a non-brominated, non-methylated, or non-phenylated analog will yield a functionally distinct chemical entity, making targeted procurement of the exact CAS registry number essential for reproducible research.

Quantitative Differentiation Evidence for 5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2) vs. Closest Analogs


Synthetic Yield Differential: C5-Bromo Substrate vs. Unsubstituted Uracil in CuBr-Mediated C–H Arylation

In the CuBr-mediated direct C–H arylation methodology reported by Cheng et al. (2013), the target compound 5-bromo-1,3-dimethyl-6-phenyluracil was obtained in approximately 23% yield when 5-bromo-1,3-dimethyluracil was used as the substrate with iodobenzene [1]. Under identical reaction conditions, the non-brominated substrate 1,3-dimethyluracil afforded 1,3-dimethyl-6-phenyluracil (CAS 42542-99-4) in approximately 81% yield [1]. This 3.5-fold yield differential (23% vs. 81%) reflects the electronic deactivation of the uracil C6 position by the electron-withdrawing C5 bromine substituent, which reduces the efficiency of the C–H activation step. This has direct implications for procurement: the 5-bromo-6-phenyl compound is intrinsically more difficult to synthesize and therefore may command a higher cost or longer lead time from custom synthesis providers.

C–H activation regioselective arylation 6-aryluracil synthesis copper catalysis

Alternative Synthetic Route Yield Comparison: Dimethyl Sulfate Route vs. Aryl Iodide Coupling

ChemicalBook reports two distinct synthetic routes to the target compound. Route 1 (via 5-bromo-1,3-dimethyluracil and iodobenzene with CuBr/t-BuOLi in DMF under reflux) achieves a 39% yield for CAS 98854-09-2, while simultaneously producing the non-brominated byproduct 1,3-dimethyl-6-phenyluracil (CAS 42542-99-4) at 23% yield . Route 2 (via dimethyl sulfate-mediated methylation of a bromophenyluracil precursor) achieves approximately 50% yield . The 11-percentage-point yield advantage of the dimethyl sulfate route (50% vs. 39%) suggests that methylation-based strategies may offer more economical access to the target compound, which is directly relevant for evaluating competing supplier quotations.

uracil methylation dimethyl sulfate synthetic route optimization procurement sourcing

Halogen Bond Donor Capability: 5-Bromo vs. 5-Fluoro and Non-Halogenated Uracil Derivatives

A 2024 crystallographic study from CNR demonstrated that 5-bromo-1,3-dimethyluracil (the direct structural precursor lacking only the C6 phenyl group) functions as a competent halogen bond donor in the solid state, whereas the corresponding 5-fluoro-1,3-dimethyluracil does not exhibit halogen bonding [1]. This finding extends to the target compound by class-level inference: the C5 bromine in 5-bromo-1,3-dimethyl-6-phenyluracil is predicted to confer halogen bond donor capacity, creating directional intermolecular interactions that are absent in the 5-fluoro, 5-chloro (weaker), 5-H, or 5-methyl analogs. This property has implications for both crystallographic studies (where halogen bonding can direct crystal packing) and biological target engagement (where halogen bonding can enhance binding affinity and selectivity).

halogen bonding crystal engineering supramolecular chemistry structure-activity relationships

Antiinflammatory Activity Claim in 6-Aryluracil Patent: Class-Level Support for Biological Relevance

US Patent 4,593,030 (Skulnick et al., 1986) explicitly claims 6-aryluracil derivatives for use as antiinflammatory and antiarthritic agents, and specifically identifies the compound wherein R1 = methyl, R3 = methyl, R5 = bromo, and R6 = phenyl (i.e., the target compound) as a preferred embodiment [1]. The patent describes activity in adjuvant-induced arthritis models in rats and reversed passive Arthus reaction assays [1]. In a mechanistically related study, Lang et al. (1995) demonstrated that JM 42—a compound sharing the identical molecular formula C12H11BrN2O2 but with a different benzamide scaffold—significantly inhibited TNF-α production in activated macrophages, in marked contrast to ibuprofen, flurbiprofen, and indomethacin, which enhanced TNF-α production [2]. While no compound-specific IC50 or ED50 values for 98854-09-2 were retrievable from public sources, the patent's explicit designation of this compound as a preferred embodiment provides class-level support for its potential biological relevance in inflammatory disease models.

antiinflammatory 6-aryluracil TNF-alpha arthritis

Physicochemical Differentiation: Density and Boiling Point vs. Non-Brominated 6-Phenyluracil Analog

The target compound exhibits a predicted density of 1.558 g/cm³ and a predicted boiling point of 363.5°C at 760 mmHg . In comparison, the non-brominated analog 1,3-dimethyl-6-phenyluracil (CAS 42542-99-4) has a lower predicted density (approximately 1.20 g/cm³ estimate based on the core 6-phenyluracil scaffold density of 1.28 g/cm³) and a lower boiling point [1]. The density increase of approximately 0.28–0.36 g/cm³ attributable to the C5 bromine atom reflects the greater atomic mass and polarizability of bromine, which directly influences chromatographic retention behavior (longer retention on reversed-phase HPLC), extraction efficiency in organic/aqueous partitioning, and formulation considerations for solubility-limited assays.

physicochemical properties density boiling point halogen effect

Research Application Scenarios for 5-Bromo-1,3-dimethyl-6-phenyluracil (CAS 98854-09-2) Grounded in Differentiated Evidence


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Derivatization

The C5 bromine serves as a competent leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the generation of diverse 5-aryl, 5-alkynyl, and 5-amino-6-phenyluracil libraries. This application leverages the structural differentiation established in Section 3: the bromine atom that reduces synthetic yield in the C–H arylation step (23% vs. 81% for non-brominated substrate) paradoxically becomes an asset for downstream diversification that is impossible with non-halogenated 6-phenyluracil analogs [1]. This is further supported by the bromine's established role as a halogen bond donor [2], which may facilitate catalyst–substrate preorganization in cross-coupling reactions.

Crystallographic Probe for Halogen Bonding Studies in Supramolecular Chemistry

The combination of C5 bromine (halogen bond donor) with the C6 phenyl ring (potential π-stacking partner) and N1/N3 methyl groups (eliminated hydrogen bond donor/acceptor complexity) makes this compound a well-defined module for systematic co-crystallization studies investigating the geometric preferences and energetic contributions of C–Br···O/N halogen bonds versus aryl π–π stacking interactions. The class-level evidence for halogen bond donor capability originates from crystallographic studies on 5-bromo-1,3-dimethyluracil [2]. The non-methylated analog 6-phenyluracil would confound such studies due to competing N–H hydrogen bonding networks.

Starting Material for Antiinflammatory 6-Aryluracil Lead Optimization

US Patent 4,593,030 designates the specific substitution pattern of this compound (N1-Me, N3-Me, C5-Br, C6-Ph) as a preferred embodiment for antiinflammatory and antiarthritic applications [3]. Research groups investigating uracil-based TNF-α or inflammatory pathway modulators can use this commercially available compound as a structurally validated starting point for structure-activity relationship (SAR) exploration, particularly to probe the contribution of the C5 halogen to target engagement. The patent provides assay frameworks (adjuvant-induced arthritis, RPAR) that can be replicated for compound-specific validation, and the absence of publicly available IC50 data for this specific compound represents a publication opportunity for groups that generate such data.

Analytical Reference Standard for Chromatographic Method Development

The distinct physicochemical profile of the target compound—density of 1.558 g/cm³ and boiling point of 363.5°C —differentiates it from its non-brominated analog 1,3-dimethyl-6-phenyluracil. This property differential translates to distinct reversed-phase HPLC retention times, enabling the compound to serve as a system suitability standard in chromatographic methods designed to resolve halogenated from non-halogenated uracil derivatives in reaction monitoring or purity assessment workflows. Procurement of the exact CAS number (98854-09-2) rather than a generic 'bromophenyluracil' ensures retention time reproducibility across laboratories.

Quote Request

Request a Quote for 5-Bromo-1,3-dimethyl-6-phenyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.